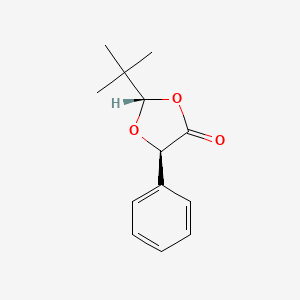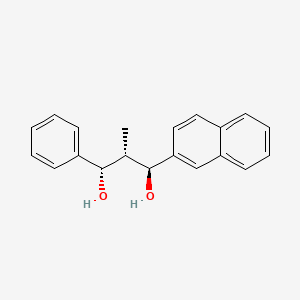
(1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol is a chiral organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The key steps may include:
Aldol Reaction: Formation of the carbon-carbon bond between the naphthalene ring and the phenyl group.
Reduction: Reduction of the intermediate to introduce the hydroxyl groups.
Resolution: Separation of the desired stereoisomer from the mixture.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of chiral catalysts or chiral auxiliaries can be crucial in achieving the desired stereochemistry on a large scale.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo further reduction to form alkanes.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
- Used as a chiral building block in organic synthesis.
- Employed in the synthesis of complex natural products.
Biology:
- Potential use as a ligand in biochemical studies.
- Investigated for its biological activity and potential therapeutic applications.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on biological systems and potential medicinal properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- (1R,2R,3R)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol
- (1S,2S,3S)-2-Methyl-1-(naphthalen-1-yl)-3-phenylpropane-1,3-diol
- (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-(4-methylphenyl)propane-1,3-diol
Uniqueness:
- The specific stereochemistry of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol gives it unique properties in terms of reactivity and interaction with biological targets.
- The presence of both naphthalene and phenyl groups provides a distinct aromatic character, influencing its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
918799-04-9 |
|---|---|
Molekularformel |
C20H20O2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(1S,2S,3S)-2-methyl-1-naphthalen-2-yl-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C20H20O2/c1-14(19(21)16-8-3-2-4-9-16)20(22)18-12-11-15-7-5-6-10-17(15)13-18/h2-14,19-22H,1H3/t14-,19-,20-/m0/s1 |
InChI-Schlüssel |
VGHISLGDGSOMDT-GKCIPKSASA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC3=CC=CC=C3C=C2)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)C(C2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


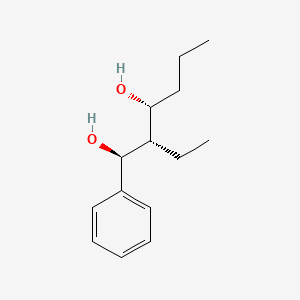
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
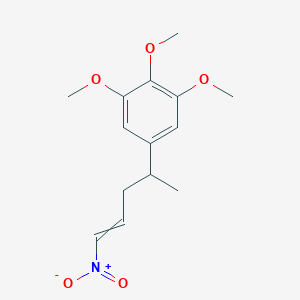
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
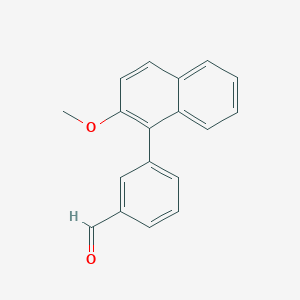
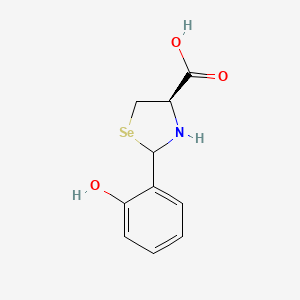
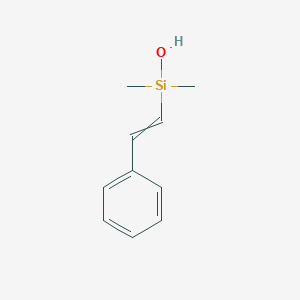
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
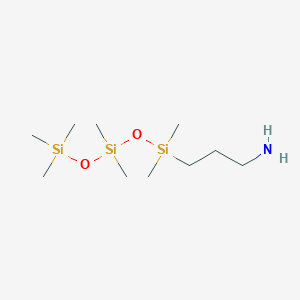
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
